2-[(2-Aminoacetyl)amino]pentanedioic acid
Description
Significance of Dipeptide Structures in Biological and Chemical Systems
Dipeptides represent the simplest iteration of peptides, consisting of two amino acids joined by a single, stable peptide bond. numberanalytics.com This bond is a planar, trans-configuration linkage with partial double-bond character, which lends it significant rigidity and stability. numberanalytics.com The specific sequence and stereochemistry of the constituent amino acids are critical, dictating the dipeptide's three-dimensional structure and, consequently, its biological function. numberanalytics.com The presence of L-amino acids, for instance, is often crucial for biological activity as many enzymes and receptors exhibit stereospecificity. numberanalytics.com
In biological systems, dipeptides play multifaceted roles. They are fundamental building blocks for the synthesis of larger proteins and can be absorbed by cells via specific transporter proteins like PepT1. bachem.com Beyond this foundational role, many dipeptides are biologically active molecules in their own right, functioning in processes such as metabolism, immunity, and cell protection. bachem.comontosight.ai They can act as neurotransmitters or neuromodulators in the central nervous system and are studied for a wide range of potential therapeutic applications, including as enzyme inhibitors and antioxidants. numberanalytics.combachem.comdergipark.org.tr Their low molecular weight and structural simplicity make them attractive candidates in drug development for structure-activity relationship studies. bachem.com
Historical Trajectories and Milestones in Glycyl-L-Glutamic Acid Research
The study of Glycyl-L-glutamic acid is rooted in the broader history of peptide chemistry, a field largely pioneered by Emil Fischer in the early 20th century. Fischer's foundational work, including the first synthesis of a dipeptide (glycylglycine) in 1901 and his coining of the term "peptide" in 1902, laid the groundwork for investigating more complex peptide structures.
Specific research into Glycyl-L-glutamic acid gained significant momentum in the 1980s with its identification as a neurotrophic factor. A pivotal study published in 1985 by Koelle and colleagues demonstrated that Glycyl-L-glutamic acid could help maintain levels of acetylcholinesterase and butyrylcholinesterase in the denervated superior cervical ganglion of cats. pnas.org This established the dipeptide as a molecule capable of supporting neuronal health and function, distinguishing its activity from its precursor, glycyl-L-glutamine. pnas.orgnih.gov These findings spurred further investigation into its neuroprotective and neurotrophic effects, setting the stage for its exploration in the context of neurological disorders. nih.govdergipark.org.tr
Current Paradigms and Future Directions in Glycyl-L-Glutamic Acid Studies
Contemporary research on Glycyl-L-glutamic acid continues to build upon its established neurobiological roles while expanding into new scientific domains. A major paradigm is its investigation as a neuroprotective agent for neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease. nih.govresearchgate.net Studies suggest it may protect neurons by modulating NMDA receptors and preventing excitotoxicity. Molecular docking and dynamics simulations have been employed to understand its interaction with key proteins involved in apoptosis, such as caspase-3, to elucidate the mechanism behind its anti-apoptotic properties. dergipark.org.trdergipark.org.trresearchgate.net
Beyond neuroprotection, recent research has explored the influence of Glycyl-L-glutamic acid in the field of biomineralization. A 2023 study investigated its role as a modifier in the crystallization of calcium pyrophosphate dihydrate (CPPD), a process associated with a form of arthritis. researchgate.net This indicates a potential new avenue of research into its effects on pathological crystal formation. researchgate.net
Future directions in the study of Glycyl-L-glutamic acid are likely to focus on leveraging its biological activities for therapeutic purposes. This includes the design and synthesis of analogs, inspired by research on related peptides like Glypromate (glycyl-l-prolyl-l-glutamic acid or GPE), to enhance properties such as metabolic stability and bioavailability. nih.govnih.govacs.orgmdpi.com Furthermore, advanced analytical techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, are being used to refine our understanding of its precise molecular structure, which is crucial for elucidating its function and guiding the development of new applications. nih.gov
Data Tables
The following tables provide a summary of the physicochemical properties and key research findings related to Glycyl-L-Glutamic Acid.
Table 1: Physicochemical Properties of Glycyl-L-Glutamic Acid
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O₅ | chemdad.comnist.gov |
| Molecular Weight | 204.18 g/mol | chemdad.comfishersci.co.uk |
| CAS Registry Number | 7412-78-4 | chemdad.comfishersci.co.uknist.gov |
| Appearance | White to almost white powder or crystals | chemdad.com |
| Melting Point | 155-158 °C (decomposes) | chemicalbook.comchemdad.com |
| Water Solubility | Faint turbidity | chemdad.com |
| Storage Temperature | -20°C or frozen | chemdad.com |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]pentanedioic acid | |
Table 2: Detailed Research Findings for Glycyl-L-Glutamic Acid
| Research Area | Key Findings | Reference(s) |
|---|---|---|
| Neurotrophic Activity | Identified as a neurotrophic factor that helps maintain acetylcholinesterase (AChE) and butyrylcholinesterase (BtChoEase) levels in denervated ganglia, suggesting a role in preventing neuronal degeneration. | chemicalbook.compnas.orgmedchemexpress.com |
| Neuroprotection | Investigated for its potential to protect against neuronal cell death in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. | nih.govresearchgate.net |
| Mechanism of Action | Proposed to act as a modulator of NMDA receptors. Molecular modeling studies suggest it interacts with caspase-3, indicating an anti-apoptotic mechanism. | dergipark.org.trresearchgate.net |
| Biomineralization | Shown to act as a crystal-growth modifier for calcium pyrophosphate dihydrate (CPPD) crystals, which are associated with inflammatory arthritis. | researchgate.net |
| Structural Analysis | Characterized by NMR and single-crystal X-ray diffraction to determine its precise molecular conformation and hydrogen bonding patterns. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFJWDNGDZAYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Glutamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7412-78-4 | |
| Record name | NSC203441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemoenzymatic Derivatization of Glycyl L Glutamic Acid
Advanced Chemical Synthesis Pathways for Glycyl-L-Glutamic Acid
The formation of the peptide bond between glycine (B1666218) and L-glutamic acid can be achieved through several sophisticated chemical and enzymatic strategies. These methods are designed to ensure high yield, purity, and correct stereochemistry of the final dipeptide product.
Solid-Phase Peptide Synthesis (SPPS) Protocols for Dipeptide Construction
Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for creating peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble solid support or resin. bachem.com This technique simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps after each reaction. bachem.comluxembourg-bio.com
The general workflow for synthesizing Glycyl-L-glutamic acid via SPPS involves:
Resin Preparation: A suitable resin, such as a Rink amide or Wang resin, is chosen and pre-swollen in a solvent like N,N-dimethylformamide (DMF). nih.gov
First Amino Acid Attachment: The C-terminal amino acid, L-glutamic acid, with its α-amino group protected (commonly with an Fmoc group) and its side-chain carboxyl group protected (e.g., as a t-butyl or allyl ester), is anchored to the resin. nih.govnih.gov
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound L-glutamic acid is removed, typically using a solution of piperidine (B6355638) in DMF, to expose the free amine for the next coupling step. nih.gov
Coupling: The next amino acid, Fmoc-protected glycine, is activated using a coupling reagent (such as HBTU or PyBOP) and added in excess to the resin to react with the free amine of the L-glutamic acid, forming the peptide bond. luxembourg-bio.comnih.gov
Final Cleavage: After the dipeptide is assembled, it is cleaved from the resin support, and all protecting groups are removed simultaneously, usually with a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov
A potential side reaction when using glutamic acid in SPPS is the formation of glutarimide, especially with certain adjacent amino acid sequences, which can disrupt the synthesis of the desired peptide. nih.gov Careful selection of protecting groups and reaction conditions is crucial to minimize such unwanted outcomes. nih.gov
Table 1: Key Steps and Reagents in Fmoc-Based SPPS for Glycyl-L-Glutamic Acid
| Step | Procedure | Common Reagents | Purpose |
| Resin Attachment | Anchoring the C-terminal amino acid (L-Glutamic Acid) to the solid support. | Fmoc-L-Glu(OR)-OH, Resin (e.g., Wang, Rink Amide), Coupling Agents (e.g., DIC/HOBt) | Immobilizes the growing peptide chain for simplified purification. |
| Deprotection | Removal of the Fmoc group from the N-terminus of the attached amino acid. | 20% Piperidine in DMF | Exposes the α-amino group for subsequent peptide bond formation. |
| Coupling | Addition of the next amino acid (Glycine) to the deprotected N-terminus. | Fmoc-Gly-OH, Coupling Agents (e.g., HBTU, PyBOP), Base (e.g., DIEA) | Forms the peptide bond to elongate the peptide chain. |
| Cleavage | Release of the completed dipeptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic Acid (TFA), Scavengers (e.g., H₂O, TIS) | Obtains the final, unprotected Glycyl-L-glutamic acid product. |
Solution-Phase Chemical Synthesis Strategies and Optimization
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a traditional yet powerful method, particularly for shorter peptides like Glycyl-L-glutamic acid. ambiopharm.com Unlike SPPS, all reactions occur in a homogeneous solution phase, which allows for easier monitoring and purification of intermediates after each step. ambiopharm.com
A common strategy involves the following steps:
Protection: The amino group of glycine is protected (e.g., with a benzyloxycarbonyl group), and the carboxyl groups of L-glutamic acid are protected (e.g., as methyl or benzyl (B1604629) esters). google.com
Activation: The carboxyl group of the protected glycine is activated to make it more reactive. This can be done by converting it into an active ester or a mixed anhydride. google.comgoogle.com
Coupling: The activated glycine derivative is reacted with the protected L-glutamic acid in the presence of a base to form the protected dipeptide.
Deprotection: The protecting groups are removed, often through catalytic hydrogenation, to yield the final Glycyl-L-glutamic acid. google.com
Optimization of solution-phase synthesis focuses on maximizing yield and minimizing side reactions, such as racemization. The choice of protecting groups, activating agents, and reaction conditions are all critical parameters that need to be fine-tuned. For large-scale industrial production, "one-pot" methods are often developed to simplify the process and reduce waste. google.com
Biocatalytic and Enzymatic Approaches for Dipeptide Formation
Biocatalytic methods, which use enzymes or whole cells, offer a greener and highly specific alternative to traditional chemical synthesis. d-nb.info These reactions are performed under mild conditions, reducing the need for harsh chemicals and protecting groups. d-nb.info
Several enzymatic strategies can be envisioned for the synthesis of Glycyl-L-glutamic acid:
Protease-Catalyzed Synthesis: Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation. By controlling reaction conditions (e.g., using organic solvents or high substrate concentrations), the equilibrium can be shifted towards synthesis. frontiersin.org For instance, a protease like Alcalase has been shown to be effective in α-selective esterification of N-protected L-glutamic acid. frontiersin.org
Acylase-Mediated Synthesis: Aminoacylases, which are highly specific, can be used for amide bond formation. d-nb.info This approach could involve the acylation of L-glutamic acid with an activated glycine derivative.
Glutaminase Activity: Enzymes like glutaminase, which typically hydrolyze the γ-amide of glutamine to form glutamate (B1630785), could potentially be engineered or used in reverse under specific non-aqueous conditions to form peptide bonds. frontiersin.org
The primary advantages of biocatalysis are the exceptional chemo-, regio-, and stereoselectivity of enzymes, which often eliminates the need for complex protection and deprotection steps common in chemical synthesis. frontiersin.org
Precursor Chemistry and Intermediate Generation in Glycyl-L-Glutamic Acid Synthesis
The successful synthesis of Glycyl-L-glutamic acid relies heavily on the appropriate selection and preparation of precursor molecules and key reactive intermediates.
Role of Chloroacetylated Intermediates in Dipeptide Formation
A widely used industrial method for synthesizing glycyl-dipeptides involves chloroacetylated intermediates. This strategy uses chloroacetyl chloride as a glycine precursor. google.comgoogle.com
The synthesis proceeds via the following pathway:
Acylation: L-glutamic acid or L-glutamine is acylated with chloroacetyl chloride under alkaline conditions. This reaction forms an N-chloroacetyl-L-glutamic acid (or glutamine) intermediate. google.comgoogle.com
Ammonolysis: The chloroacetylated intermediate is then subjected to ammonolysis, where the chlorine atom is displaced by an amino group from ammonia (B1221849). This step converts the chloroacetyl group into a glycyl group, forming the final dipeptide. google.comgoogle.com
This method is efficient and suitable for large-scale production. google.com The N-chloroacetyl-L-glutamic acid intermediate is crucial as it facilitates the regioselective introduction of the glycine moiety at the N-terminus of the glutamic acid.
Table 2: Synthesis of Glycyl-Dipeptides via Chloroacetylated Intermediates
| Reactant 1 | Reactant 2 | Intermediate | Final Step | Product | Reference |
| Chloroacetyl chloride | L-Glutamine | N-chloroacetyl-L-glutamine | Ammonolysis with ammonia | Glycyl-L-glutamine | google.com |
| Chloroacetyl chloride | L-Glutamic Acid | N-chloroacetyl-L-glutamic acid | Ammonolysis with ammonia | Glycyl-L-glutamic acid | google.com |
Utilization of L-Glutamine and L-Glutamic Acid as Essential Precursors
L-glutamic acid and its amide, L-glutamine, are the fundamental building blocks for the synthesis of Glycyl-L-glutamic acid. L-glutamic acid is a non-essential amino acid that serves as a key molecule in cellular metabolism and protein synthesis. wikipedia.orgbeilstein-journals.org L-glutamine is synthesized in the body from glutamic acid and ammonia and is the most abundant free amino acid in human blood. nih.govresearchgate.net
In chemical synthesis, L-glutamic acid is the direct precursor for the C-terminal residue of the target dipeptide. mdpi.com Its two carboxylic acid groups (α and γ) and one amino group require a careful strategy of protection and deprotection to ensure that the peptide bond forms correctly at the α-amino group. mdpi.com L-glutamine can also be used as a starting material, as seen in several patented industrial processes, where it is first acylated and then converted to the final product. google.com The metabolic relationship between these two amino acids, where glutamine is readily converted to glutamate by the enzyme glutaminase, underscores their interchangeability as precursors in both biological and synthetic contexts. scielo.br
Strategic Derivatization of Glycyl-L-Glutamic Acid for Enhanced Research Utility
The inherent chemical structure of Glycyl-L-glutamic acid, while central to its biological function, can present challenges for its detection and detailed study. To overcome these limitations and to probe its biological roles more effectively, strategic derivatization and analog synthesis are employed. These approaches modify the parent molecule to either enhance its detectability in analytical systems or to systematically alter its structure to understand how these changes affect its biological activity.
Chemical Modification Strategies for Analytical Detection Enhancement
Glycyl-L-glutamic acid lacks a strong chromophore, making its detection by common analytical techniques like UV-Vis spectrophotometry challenging, especially at low concentrations. mdpi.com To address this, various chemical modification strategies, known as derivatization, are employed to introduce moieties that enhance its visibility to detectors. actascientific.com These methods are crucial for the accurate quantification of the dipeptide in complex biological matrices. actascientific.com
Derivatization can be performed either before (pre-column) or after (post-column) separation by techniques like High-Performance Liquid Chromatography (HPLC). actascientific.com The goal is to convert the analyte into a product with improved volatility, stability, or detectability. sigmaaldrich.com
Common derivatization techniques applicable to Glycyl-L-glutamic acid include:
Fluorogenic Labeling: Reagents that introduce a fluorescent tag are highly sensitive. Common agents for primary amines, like the N-terminal glycine of Glycyl-L-glutamic acid, include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC). actascientific.com
Chromophoric Labeling: To enable UV detection, chromophores can be attached. Phenyl isothiocyanate (PITC) and dansyl chloride are classic reagents for this purpose. actascientific.com Another effective agent is 2,4′-dibromoacetophenone, which reacts with the carboxylic acid groups to form 4′-bromophenacyl esters, which are strongly UV-absorbent. mdpi.com Similarly, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used to create stable, fluorescent derivatives for HPLC analysis. researchgate.net
Volatilization for Gas Chromatography (GC): For analysis by GC-Mass Spectrometry (GC-MS), the polar functional groups (amines and carboxylic acids) must be derivatized to increase volatility. sigmaaldrich.com Silylation is a common method, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com
The choice of derivatization agent depends on the analytical method, the detector available, and the specific functional groups on the Glycyl-L-glutamic acid molecule that are being targeted.
Table 1: Derivatization Reagents for Enhanced Analytical Detection
| Derivatization Agent | Target Functional Group | Analytical Technique | Detection Method |
| o-Phthalaldehyde (OPA) | Primary Amine | HPLC | Fluorescence |
| 9-Fluorenylmethyl-chloroformate (FMOC) | Primary/Secondary Amines | HPLC | Fluorescence |
| Phenyl isothiocyanate (PITC) | Primary Amine | HPLC | UV |
| Dansyl Chloride | Primary Amine | HPLC | Fluorescence/UV |
| 2,4′-Dibromoacetophenone | Carboxylic Acid | HPLC | UV |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | HPLC | Fluorescence |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amine, Carboxyl, Hydroxyl | GC-MS | Mass Spectrometry |
Analog Synthesis and Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like Glycyl-L-glutamic acid relates to its biological activity. mdpi.com By synthesizing a series of analogs where specific parts of the molecule are systematically modified, researchers can identify the key functional groups and structural features responsible for its effects. nih.govbeilstein-journals.org
For Glycyl-L-glutamic acid, SAR investigations could involve modifications at several key positions:
The Glycine Residue: Altering the N-terminal amino acid.
The Glutamic Acid Residue: Modifying the side chain or the α-carboxylic acid group. nih.gov
The Peptide Bond: Replacing the amide bond with a more stable isostere.
The synthesis of such analogs provides critical tools for mapping interactions with biological targets like receptors or enzymes. beilstein-journals.org For instance, studies on analogs of the related tripeptide Glycyl-L-prolyl-L-glutamic acid (GPE), where the alpha-carboxylic acid of the glutamic acid was modified, helped to elucidate the role of this residue in the peptide's neuroprotective properties. nih.gov Similarly, designing conformationally restricted analogs of glutamic acid has been a successful strategy for probing the stereochemical requirements of glutamate receptors. nih.gov
A series of α-glutamic acid scaffold-based compounds have been synthesized and evaluated as inhibitors of ADAMTS enzymes, which are implicated in osteoarthritis. nih.gov These studies revealed that specific substitutions on the glutamic acid framework could lead to potent and selective inhibitors. nih.gov Furthermore, novel glutamic acid analogs have been designed and synthesized to create macrocyclic peptide mimetics that can target protein-protein interactions with high affinity. rsc.orgmit.edu
The insights gained from these SAR studies are invaluable for designing new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties, potentially leading to new therapeutic agents. nih.govmdpi.com
Table 2: Examples of Analog Synthesis Strategies for SAR Studies
| Modification Strategy | Rationale | Potential Application |
| Modification of the Glutamic Acid α-Carboxylic Acid nih.gov | To understand the role of this acidic group in receptor binding or biological activity. | Probing neuroprotective mechanisms. |
| Introduction of Conformational Constraints nih.gov | To explore the bioactive conformation and stereochemical requirements of target receptors. | Design of selective glutamate receptor ligands. |
| Synthesis of Scaffold-Based Analogs nih.gov | To use the glutamic acid structure as a template for developing enzyme inhibitors. | Development of therapeutics for conditions like osteoarthritis. |
| Design of Macrocyclic Peptide Mimetics rsc.orgmit.edu | To create structurally constrained peptides with high affinity for specific protein targets. | Targeting protein-protein interactions in disease. |
| Introduction of Additional Functional Groups (e.g., Hydroxyl) beilstein-journals.org | To map the active sites of receptors by forming additional hydrogen bonds. | Development of new ligands for detailed receptor interaction studies. |
Elucidation of Biochemical Mechanisms and Cellular Roles of Glycyl L Glutamic Acid
Neurotrophic Functionality and Cholinesterase System Modulation
Glycyl-L-glutamic acid, a dipeptide, has been identified as a significant neurotrophic factor, particularly in the context of maintaining the integrity of the cholinesterase system in neuronal tissues that have undergone denervation. nih.govpnas.org Research has focused on its ability to sustain levels of key enzymes responsible for cholinergic transmission, thereby highlighting its role in neuronal maintenance.
Glycyl-L-glutamic acid demonstrates a significant capacity to maintain acetylcholinesterase (AChE) content and activity in denervated neurons. medchemexpress.com Following preganglionic denervation of the cat superior cervical ganglion (SCG), a model often used to study neurotrophic influences, there is typically a substantial loss of AChE. pnas.org However, in vivo studies have shown that administration of Glycyl-L-glutamic acid can counteract this decline. nih.govpnas.org
The primary mechanism appears to be one of neuroprotection rather than a direct upregulation of enzyme synthesis. medchemexpress.com Evidence suggests that Glycyl-L-glutamic acid helps to prevent the degenerative processes that occur in neurons after the removal of their presynaptic input. medchemexpress.com In experiments involving the infusion of Glycyl-L-glutamic acid in cats with preganglionically denervated SCG, the dipeptide exerted a significant positive neurotrophic effect, maintaining AChE levels at concentrations between 10⁻⁶ M and 10⁻⁵ M. nih.govpnas.org Interestingly, this effect was absent at a higher concentration of 10⁻⁴ M. nih.govpnas.org
Initial research investigated a related compound, Glycyl-L-glutamine (Gly-Gln), which was found to elevate AChE content in the denervated SCG. nih.govpnas.org It was subsequently determined that Gly-Gln likely acts as a precursor, being metabolized into the active neurotrophic factor, Glycyl-L-glutamic acid. nih.govpnas.org This was supported by findings that Glycyl-L-glutamic acid itself was highly active in this system, while its constituent amino acids, glycine (B1666218) and L-glutamine, were inactive. nih.govpnas.org
Similar to its effects on AChE, Glycyl-L-glutamic acid plays a crucial role in the maintenance of Butyrylcholinesterase (BtChE) in denervated ganglia. nih.govpnas.org Preganglionic denervation typically leads to a 30% reduction in BtChE content in the cat SCG. pnas.org The administration of Glycyl-L-glutamic acid has been shown to oppose this fall, preserving the enzyme's presence within the ganglion cells. nih.govnih.gov
The neurotrophic action on BtChE mirrors that on AChE, with studies demonstrating a significant maintenance effect at concentrations of 10⁻⁶ M to 10⁻⁵ M. nih.govpnas.org This supports the role of Glycyl-L-glutamic acid as a key factor in preserving the molecular components of the cholinergic system in the absence of normal innervation. The precursor molecule, Glycyl-L-glutamine, also demonstrated the ability to elevate BtChE levels, further suggesting its conversion to the active Glycyl-L-glutamic acid form. nih.govpnas.org
The table below summarizes the concentration-dependent effects of Glycyl-L-glutamic acid on cholinesterase maintenance in the denervated cat superior cervical ganglion.
| Compound | Concentration | Effect on AChE | Effect on BtChE | Reference |
| Glycyl-L-glutamic acid | 10⁻⁶ M - 10⁻⁵ M | Significantly positive neurotrophic effect | Significantly positive neurotrophic effect | nih.govpnas.org |
| Glycyl-L-glutamic acid | 10⁻⁴ M | Effect absent | Effect absent | nih.govpnas.org |
| Glycine | Tested | Inactive | Inactive | nih.govpnas.org |
| L-glutamine | Tested | Inactive | Inactive | nih.govpnas.org |
The primary demonstrated role of Glycyl-L-glutamic acid is its neurotrophic function within denervated neuronal ganglia. nih.govpnas.org It acts to maintain the biochemical integrity of neurons that have lost their presynaptic connections. nih.govnih.gov In the cat superior cervical ganglion model, preganglionic denervation causes a significant decrease in both AChE and BtChE levels. pnas.org Glycyl-L-glutamic acid administration effectively mitigates this loss, indicating its potent neurotrophic capabilities. nih.govnih.gov
The effect is not limited to a single ganglion. When Glycyl-L-glutamic acid was infused, it produced a positive neurotrophic effect on both the right and left SCG, suggesting a systemic or readily diffusible action. nih.govpnas.org This contrasts with its precursor, Glycyl-L-glutamine, which initially showed an effect only on the contralateral ganglion, leading to the hypothesis that it required conversion into an active metabolite, later identified as Glycyl-L-glutamic acid. nih.govpnas.org Subsequent research proposed that Glycyl-L-glutamine might need to combine with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic effect. nih.govpnas.org
Participation in Neuronal Homeostasis and Neurotransmitter Systems
While much of the specific research on Glycyl-L-glutamic acid has centered on the cholinesterase system in peripheral ganglia, its components and actions have broader implications for neuronal homeostasis and central nervous system (CNS) signaling.
L-glutamic acid, a component of the dipeptide, is the major excitatory neurotransmitter in the central nervous system, crucial for a vast array of physiological functions including synaptic plasticity, learning, and memory. acnp.orgnih.gov It interacts with a wide range of ionotropic and metabotropic receptors throughout the brain and spinal cord. nih.govyoutube.com The glutamatergic system is intricately linked with other neurotransmitter pathways, including the inhibitory GABAergic system, as GABA is synthesized from glutamate (B1630785). nih.gov
While direct evidence detailing the specific signaling pathways of the dipeptide Glycyl-L-glutamic acid in the CNS is limited in the provided research, its identity as a neurotrophic factor for cholinergic neurons suggests a potential role in modulating cholinergic signaling, which is vital for cognitive functions. nih.govpnas.org Furthermore, related compounds like Glycine-L-proline-L-glutamate (GPE), an N-terminal tripeptide of IGF-1, are known to have a binding affinity for NMDA receptors, a key component of the glutamatergic system. nih.gov This suggests that peptides containing glutamic acid can interact with central signaling pathways, although the specific role of Glycyl-L-glutamic acid requires further investigation.
The neuroprotective mechanism of Glycyl-L-glutamic acid is linked to its neurotrophic properties. pnas.orgnih.gov In the context of denervated neurons, which are vulnerable to degenerative processes, the dipeptide provides essential maintenance support. nih.gov The primary evidence for this neuroprotective action is its ability to prevent the significant drop in AChE and BtChE content that follows the loss of presynaptic input. nih.govpnas.org
The table below summarizes the key findings from the in vivo cat model.
| Experimental Model | Condition | Treatment | Key Finding | Reference |
| Cat Superior Cervical Ganglion (SCG) | Preganglionic Denervation | Infusion of Glycyl-L-glutamic acid (10⁻⁶-10⁻⁵ M) | Opposed the fall in AChE and BtChE content in both right and left ganglia. | nih.govpnas.org |
| Cat Superior Cervical Ganglion (SCG) | Preganglionic Denervation | Infusion of Glycyl-L-glutamine (precursor) | Elevated AChE and BtChE content, suggesting conversion to an active metabolite. | nih.govpnas.org |
Interplay with Caspase-3 in the Regulation of Apoptotic Pathways
Glycyl-L-glutamic acid (Gly-Glu) has been noted for its role in inhibiting neuronal apoptosis, a programmed cell death process crucial for nervous system development and homeostasis. Apoptosis is executed by a family of cysteine proteases known as caspases, with caspase-3 serving as a key executioner caspase. mdpi.com Its activation, triggered by both intrinsic and extrinsic pathways, leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death. mdpi.comnih.gov
The interplay between Gly-Glu and caspase-3 is an area of active investigation. While direct enzymatic interactions have not been fully elucidated, studies on related compounds provide insights. For instance, the catalytic subunit of glutamate-l-cysteine ligase (GCLC), the rate-limiting enzyme in the synthesis of the antioxidant glutathione (GSH), has been identified as a direct target for caspase-3-mediated cleavage during apoptosis. nih.govnih.gov This cleavage event can disrupt GSH biosynthesis, a critical component of cellular defense against oxidative stress, which is often associated with apoptosis. nih.govnih.gov Given that Gly-Glu is a dipeptide composed of glycine and glutamic acid, its metabolism may influence intracellular glutamate pools, thereby indirectly affecting GSH levels and, consequently, apoptotic pathways.
Furthermore, analogs of glycyl-L-prolyl-L-glutamic acid (GPE), a tripeptide containing the Gly-Glu structure, have demonstrated anti-apoptotic and neuroprotective effects. google.comgoogle.com These compounds have been shown to enhance neuronal survival in cell cultures exposed to apoptosis-inducing toxins. google.com This suggests that the broader structural motif containing Gly-Glu can interfere with apoptotic signaling cascades, potentially at a point upstream or downstream of caspase-3 activation. The precise mechanisms by which Gly-Glu and its derivatives exert these anti-apoptotic effects, and their direct or indirect interactions with caspase-3, remain a key area for future research.
Metabolic Dynamics and Interrelationships with Glutamine and Glutamate Metabolism
Glycyl-L-glutamic acid is a dipeptide that exists as a metabolite within the intricate network of amino acid metabolism. nih.gov Its constituent amino acids, glycine and L-glutamic acid, are central players in numerous biosynthetic and catabolic pathways. britannica.com L-glutamic acid, in particular, holds a pivotal position, acting as a key intermediate in the synthesis of other non-essential amino acids through transamination reactions. bohrium.comnih.gov It serves as a precursor for the synthesis of important molecules such as the inhibitory neurotransmitter γ-aminobutyrate (GABA) and the antioxidant glutathione. nih.gov
The formation of Gly-Glu itself can occur through peptide synthesis pathways. Its presence as a dipeptide suggests a role in protein turnover or as a transient signaling molecule. The metabolic fate of Gly-Glu is intrinsically linked to the availability and utilization of its constituent amino acids. Glutamate is synthesized from glutamine and α-ketoglutarate and is involved in the urea cycle for nitrogen disposal. nih.govcellsignal.com The interplay between glutamine and glutamate is tightly regulated, with glutamine serving as a major carrier of nitrogen between tissues. nih.govnih.gov Therefore, the dynamics of Gly-Glu are influenced by the cellular demands for protein synthesis, energy production, and nitrogen balance. britannica.com
The enzymatic degradation of Glycyl-L-glutamic acid is a critical aspect of its cellular turnover, ensuring the recycling of its constituent amino acids for various metabolic processes. This breakdown is primarily carried out by peptidases, enzymes that hydrolyze peptide bonds. The specific enzymes responsible for the cleavage of the glycyl-glutamic acid bond are part of the broader class of dipeptidases.
Once cleaved, the resulting glycine and L-glutamic acid enter their respective metabolic pathways. L-glutamic acid can be converted to α-ketoglutarate, an intermediate in the citric acid cycle, by the action of glutamate dehydrogenase or transaminases, thus contributing to cellular energy production. nih.govyoutube.com This process is reversible, allowing for the synthesis of glutamate when needed. bohrium.com
The turnover of molecules related to glutamate is rapid and significant. For instance, studies on glutathione, a tripeptide containing glutamate, have shown intense turnover in astrocytes, highlighting the dynamic nature of glutamate metabolism and its associated peptides. nih.gov The degradation of poly-γ-glutamic acid, a polymer of glutamic acid, is also well-documented and occurs through the action of various microbial enzymes. researchgate.netresearchgate.net While specific studies on the turnover rate of Glycyl-L-glutamic acid are limited, the well-established pathways for the degradation of its components and related peptides suggest a dynamic process regulated by cellular needs.
The functional characteristics of Glycyl-L-glutamic acid can be better understood through a comparative analysis with structurally similar dipeptides, such as Glycyl-L-glutamine (Gly-Gln) and Alanyl-glutamine (Ala-Gln). These dipeptides are often utilized in cell culture media as stable sources of glutamine. evonik.com
Studies comparing the effects of Ala-Gln and Gly-Gln on enterocytes have revealed significant functional differences. Ala-Gln was found to have a functional profile very similar to free glutamine, supporting cell proliferation and protein synthesis. nih.govucdavis.edu In contrast, Gly-Gln treatment resulted in inhibited cell growth, reduced protein synthesis, and increased protein degradation. nih.govucdavis.edu This was associated with decreased phosphorylation of mTOR, a key regulator of cell growth and protein synthesis. nih.govucdavis.edu
Furthermore, the uptake of these dipeptides by cells can differ. Research has shown that Gly-Gln is taken up by CHO cells at a lower rate than Ala-Gln, which can lead to a reduced growth rate but potentially higher antibody production in biopharmaceutical applications. evonik.com These findings highlight that even small changes in the dipeptide structure—the substitution of glycine for alanine—can lead to significant differences in their metabolic and cellular effects. While direct comparative studies involving Glycyl-L-glutamic acid are less common, these analyses of related dipeptides underscore the importance of the specific amino acid composition in determining the ultimate biological activity.
| Dipeptide | Effect on Enterocyte Proliferation | Effect on Protein Synthesis | mTOR Activation |
| Alanyl-glutamine (Ala-Gln) | No significant difference from free Gln | No significant difference from free Gln | Stimulated |
| Glycyl-L-glutamine (Gly-Gln) | Inhibited compared to free Gln | Reduced | Decreased |
Regulation of Cellular and Molecular Signaling by Glycyl-L-Glutamic Acid
The influence of Glycyl-L-glutamic acid on cellular and molecular signaling extends to the regulation of gene expression and protein synthesis. Its constituent, glutamic acid, is not only a building block for proteins but also acts as a signaling molecule that can initiate changes in gene expression. britannica.comnih.gov
Research in maize seedlings has demonstrated that glutamic acid can trigger the expression of genes related to stress response systems, such as methylglyoxal scavenging and osmoregulation. nih.gov This suggests that fluctuations in glutamate levels, which could be influenced by the metabolism of Glycyl-L-glutamic acid, can be sensed by the cell and lead to adaptive changes in gene expression.
In the context of protein synthesis, the metabolism of related dipeptides provides valuable insights. As previously mentioned, Glycyl-L-glutamine has been shown to reduce protein synthesis in enterocytes, an effect linked to the downregulation of the mTOR signaling pathway. nih.gov The mTOR pathway is a central regulator of protein synthesis, and its modulation by dipeptides highlights a potential mechanism by which Glycyl-L-glutamic acid could exert control over this fundamental cellular process. While the direct effects of Glycyl-L-glutamic acid on specific gene expression profiles and protein synthesis pathways require further investigation, the known signaling roles of glutamate and the observed activities of similar dipeptides point towards its potential to act as a regulatory molecule in these critical cellular functions.
Impact on Cellular Stress Response Mechanisms (e.g., Heat Shock Proteins)rsc.org
While direct research on the specific impact of Glycyl-L-glutamic acid on cellular stress response mechanisms, particularly heat shock proteins (HSPs), is limited, the roles of its constituent amino acids, glycine and L-glutamic acid, as well as the closely related dipeptide Glycyl-L-glutamine, have been explored in the context of cellular protection and stress mitigation. Understanding these related compounds provides a foundational perspective on the potential, though not yet directly substantiated, roles of Glycyl-L-glutamic acid.
Cellular stress responses are a set of molecular pathways that cells activate to cope with various harmful conditions, such as extreme temperatures, oxidative stress, and exposure to toxins. A key component of this response is the synthesis of heat shock proteins, which act as molecular chaperones to prevent protein misfolding and aggregation, thereby ensuring cellular integrity and survival.
Research into compounds structurally and metabolically related to Glycyl-L-glutamic acid suggests potential indirect contributions to cellular stress resilience. For instance, the dipeptide Glycyl-L-glutamine has been shown to ameliorate oxidative status in intestinal models. nih.gov Specifically, dietary supplementation with Glycyl-L-glutamine was found to increase the activity of superoxide dismutase, a critical antioxidant enzyme, while reducing levels of malondialdehyde and nitric oxide synthase activity, which are markers of oxidative damage. nih.gov
Furthermore, both glutamine and glycine, which are formed from the hydrolysis of Glycyl-L-glutamine, have demonstrated cytoprotective effects. nih.gov Glycine has been observed to protect cells against ischemic injury by preventing leakage from cellular membranes. nih.gov Glutamine is a crucial amino acid for maintaining normal energy metabolism within cells and can influence various cellular activities. nih.gov Studies have indicated that both glutamine and glycine are highly utilized by myocardial cells, suggesting their importance in tissues with high energy demands and susceptibility to stress. nih.gov
In the context of plant physiology, L-glutamic acid has been shown to modulate antioxidant defense systems. medchemexpress.com Pre-treatment with L-glutamic acid protected lentil seedlings from copper-induced oxidative stress by enhancing the activity of enzymatic and non-enzymatic antioxidants. medchemexpress.com This included the action of ascorbate, catalase, and glutathione peroxidase, which collectively help in maintaining redox balance. medchemexpress.com While these findings are in a plant model, they highlight the fundamental role of L-glutamic acid in managing oxidative stress.
Although direct evidence linking Glycyl-L-glutamic acid to the modulation of heat shock proteins has not been established, the known antioxidant and cytoprotective properties of its components and related dipeptides suggest a potential, yet unconfirmed, role in supporting cellular health during periods of stress. The neurotrophic properties of Glycyl-L-glutamic acid, such as its ability to support the maintenance of acetylcholinesterase content and activity and potentially prevent neuronal degeneration, may also be linked to an underlying capacity to mitigate cellular stress within the nervous system.
The following table summarizes the observed effects of related compounds on markers of oxidative stress, providing an indirect perspective on how Glycyl-L-glutamic acid might influence cellular stress response pathways.
| Compound | Model System | Key Findings on Oxidative Stress Markers |
| Glycyl-L-glutamine | LPS-challenged piglets | Increased superoxide dismutase activity; Reduced malondialdehyde and nitric oxide synthase activity. nih.gov |
| Glycine | In vitro | Protects against ischemic injury by preventing cellular membrane leakage. nih.gov |
| L-glutamic acid | Lentil seedlings (under copper toxicity) | Enhanced activity of ascorbate, catalase, and glutathione peroxidase; Maintained redox balance. medchemexpress.com |
Further research is necessary to directly elucidate the impact of Glycyl-L-glutamic acid on the expression and function of heat shock proteins and other cellular stress response mechanisms.
Advanced Analytical and Spectroscopic Characterization of Glycyl L Glutamic Acid
High-Resolution Chromatographic Separation and Quantification Methods
High-resolution chromatographic techniques are essential for the precise separation and quantification of Glycyl-L-glutamic acid from complex mixtures. These methods leverage the physicochemical properties of the dipeptide to achieve high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dipeptide Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the detection and quantification of dipeptides like Glycyl-L-glutamic acid. This method combines the separation capabilities of liquid chromatography with the mass analysis and fragmentation capabilities of tandem mass spectrometry, providing excellent specificity and low detection limits.
A sensitive UPLC-MS/MS method has been developed for the simultaneous determination of 36 dipeptides, which can be adapted for Glycyl-L-glutamic acid. nih.govresearchgate.net This approach involves a derivatization step using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which labels primary and secondary amines, thereby enhancing chromatographic separation and detection sensitivity. nih.govresearchgate.net The derivatized dipeptides are then separated using ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer. Each dipeptide is identified by a specific Multiple Reaction Monitoring (MRM) transition, where a characteristic fragment ion with a mass-to-charge ratio (m/z) of 171.1, derived from the AQC reagent, is monitored. nih.gov
When analyzing glutamic acid-containing peptides, it is crucial to be aware of potential analytical artifacts. For instance, free glutamine and glutamic acid have been shown to cyclize to pyroglutamic acid in the electrospray ionization source of the mass spectrometer. nih.govresearchgate.net This in-source conversion can lead to inaccurate quantification if not properly addressed. nih.govresearchgate.net Therefore, chromatographic conditions must be optimized to separate Glycyl-L-glutamic acid from potentially interfering substances, and source parameters should be tuned to minimize such artifacts. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Dipeptide Analysis
| Parameter | Value/Description |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Characteristic Fragment | m/z 171.1 (from AQC) |
This table represents typical parameters for a dipeptide analysis method that can be applied to Glycyl-L-glutamic acid.
High-Performance Liquid Chromatography (HPLC) Techniques for Amino Acid Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone of amino acid and peptide analysis. The separation of peptides by HPLC can be achieved through several modes, primarily reversed-phase (RP-HPLC), ion-exchange (IEX-HPLC), and size-exclusion (SEC-HPLC), each exploiting different properties of the molecules. nih.govscispace.com
For a dipeptide such as Glycyl-L-glutamic acid, which possesses both polar and charged functional groups, reversed-phase and ion-exchange chromatography are particularly suitable. In RP-HPLC, separation is based on the hydrophobicity of the molecule. While Glycyl-L-glutamic acid is relatively polar, the choice of a suitable column and mobile phase can achieve effective separation. Ion-exchange HPLC, on the other hand, separates molecules based on their net charge, which is influenced by the pH of the mobile phase. nih.govscispace.com The acidic side chain of the glutamic acid residue and the terminal amino and carboxyl groups make Glycyl-L-glutamic acid amenable to both cation and anion exchange chromatography depending on the pH.
Modern HPLC methods often utilize silica-based packings due to their rigidity and efficiency, though they are typically limited to a pH range of 2.0 to 8.0. scispace.com For separations requiring a broader pH range, polymer-based columns are available. scispace.com
Ion Exchange Chromatography (IEC) in Amino Acid Analysis
Ion Exchange Chromatography (IEC) is a classic and robust method for the separation and determination of amino acids and peptides. 193.16.218 This technique separates molecules based on their respective charges by utilizing a stationary phase with ion-exchange functional groups. For the analysis of dipeptides like Glycyl-L-glutamic acid, IEC offers excellent resolving power.
The separation of diastereoisomeric dipeptides has been successfully demonstrated using IEC on an amino acid analyzer. researchgate.netnih.gov This principle can be extended to the separation of Glycyl-L-glutamic acid from other peptides and amino acids in a complex mixture. The charge of Glycyl-L-glutamic acid is pH-dependent due to its terminal amino group, terminal carboxyl group, and the side-chain carboxyl group of the glutamic acid residue. By carefully controlling the pH and ionic strength of the eluting buffers, precise separation can be achieved. 193.16.218 For instance, at a low pH, the amino group is protonated (positive charge), and at a higher pH, the carboxyl groups are deprotonated (negative charges), allowing for separation on either cation or anion exchange columns. 193.16.218
Capillary Electrophoresis for Dipeptide and Amino Acid Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. nih.govcreative-proteomics.com It requires minimal sample volumes and offers rapid analysis times, making it a valuable tool for peptide and amino acid analysis. creative-proteomics.com
The separation of glycyl dipeptides has been specifically addressed using chiral ligand-exchange capillary electrophoresis. nih.gov This technique employs a chiral selector, such as a metal complex with a chiral ligand (e.g., copper(II) complexes of sugar acids), added to the background electrolyte. nih.gov This allows for the enantioselective separation of chiral molecules like Glycyl-L-glutamic acid. Studies have shown that copper(II) complexes are particularly effective for resolving glycyl dipeptides. nih.gov
Furthermore, the coupling of CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for the analysis of amino acids and peptides, combining the high separation efficiency of CE with the definitive identification capabilities of MS. creative-proteomics.comspringernature.com
Spectroscopic Techniques for Molecular Structure and Conformation Elucidation
Spectroscopic techniques are indispensable for determining the three-dimensional structure and conformational dynamics of peptides. These methods provide detailed information at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Amide Bond Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure and conformation of molecules in solution. For Glycyl-L-glutamic acid, NMR provides crucial insights into the chemical environment of each atom, the conformation of the peptide backbone, and the nature of the amide bond.
Studies using ¹H and ¹³C NMR have been conducted on Glycyl-L-glutamic acid in a D₂O solution to determine its chemical shifts and coupling constants. nih.govsemanticscholar.org The observation that the geminal Cβ methylene protons of the glutamic acid residue have different chemical shifts and splitting patterns in the ¹H NMR spectrum indicates a dissymmetric environment, providing information about the side-chain conformation. nih.govsemanticscholar.org The absence of peaks downfield of 6 ppm in the ¹H NMR spectrum suggests that all exchangeable protons (from amine and carboxylic acid groups) have been replaced by deuterium from the solvent. semanticscholar.org
The precise chemical shifts obtained from ¹³C NMR further confirm the molecular structure. These data are invaluable for understanding the electronic environment of the carbon atoms within the dipeptide, including the carbonyl carbons of the amide bond and the carboxyl groups.
Table 2: ¹³C NMR Chemical Shifts of Glycyl-L-Glutamic Acid in D₂O
| Carbon Atom | Assignment | Chemical Shift (ppm) |
| C1 | Cδ Carboxyl (Glu) | 178.22 |
| C5 | Cα Carboxyl (Glu) | 177.49 |
| C6 | Cα Carboxyl (Gly) | 166.51 |
| C4 | Cα (Glu) | 54.25 |
| C7 | Cα (Gly) | 40.31 |
| C2 | Cγ (Glu) | 30.95 |
| C3 | Cβ (Glu) | 26.77 |
Data sourced from a 100 MHz ¹³C NMR spectrum recorded in D₂O. semanticscholar.org
This detailed NMR data serves as a signature for the Glycyl-L-glutamic acid structure and is fundamental for studying its interactions and conformational changes under various conditions. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govdigitellinc.comyoutube.com The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. For Glycyl-L-glutamic acid, the FTIR spectrum reveals the characteristic vibrations of its constituent functional groups: the peptide bond, the primary amine, and two carboxylic acid groups. researchgate.netnih.gov
Vibrational analysis of the FTIR spectrum allows for a detailed understanding of the molecule's structure. The spectrum of Glycyl-L-glutamic acid is a composite of the spectra of its amino acid residues, glycine (B1666218) and glutamic acid, with the notable addition of the amide bands from the peptide linkage. researchgate.net Key absorption bands are observed for N-H stretching of the amino group, C=O stretching of the carboxylic acid and amide groups, and N-H bending of the amide bond (Amide II band). researchgate.net Studies on related peptides and amino acids show that intermolecular hydrogen bonding, particularly in the solid state, can cause significant shifts in the positions and broadening of the O-H and N-H stretching bands. matilda.sciencesemanticscholar.org The precise peak positions can provide insights into the molecular conformation and hydrogen-bonding environment. umich.eduumich.edu
Table 1: Characteristic FTIR Absorption Bands for Glycyl-L-Glutamic Acid
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₃⁺) | N-H Stretch | 3100 - 3300 (broad) |
| Carboxylic Acid (COOH) | O-H Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid (COOH) | C=O Stretch | 1700 - 1725 |
| Amide (Peptide Bond) | C=O Stretch (Amide I) | 1630 - 1680 |
| Amide (Peptide Bond) | N-H Bend (Amide II) | 1510 - 1570 |
| Carboxylate (COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 |
X-ray Diffraction for Crystalline Structure Determination
X-ray crystallography is an experimental science that determines the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing atomic positions and bonding information with high precision. wikipedia.org
The single-crystal X-ray structure of Glycyl-L-glutamic acid (Gly-Glu) has been determined, providing definitive confirmation of its chemical structure and stereochemistry. nih.govsemanticscholar.org The analysis reveals that in the crystalline state, the molecule exists as a zwitterion. nih.govsemanticscholar.org The N-terminal amino group of the glycine residue is protonated (-NH₃⁺), while the C-terminal carboxylic acid group on the glutamic acid residue is deprotonated (-COO⁻). nih.govsemanticscholar.org The side-chain carboxylic acid group of the glutamic acid residue remains protonated (-COOH). nih.gov
The crystal packing is heavily influenced by an extensive network of intermolecular hydrogen bonds. nih.gov These interactions involve the protonated ammonium group, the deprotonated carboxylate, the protonated side-chain carboxyl group, and the amide group, creating a densely packed and stable lattice structure. nih.gov The conformation of the glutamic acid residue in the dipeptide shows significant differences in torsion angles compared to the α-form of pure L-glutamic acid, being closer to the β-polymorph. nih.govsemanticscholar.org
Table 2: Crystallographic Data for Glycyl-L-Glutamic Acid
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₂N₂O₅ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| a (Å) | 5.5361(2) | nih.gov |
| b (Å) | 7.8763(4) | nih.gov |
| c (Å) | 10.0271(5) | nih.gov |
| β (°) | 94.281(2) | nih.gov |
| Volume (ų) | 435.53(4) | nih.gov |
| Calculated Density (Mg m⁻³) | 1.51 | nih.gov |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Pre-column Derivatization Reagents and Protocols (e.g., Marfey's Reagent, Urea)
Pre-column derivatization is a technique used in chromatography to modify an analyte before its injection into the separation column. springernature.comspringernature.com This process is employed to improve the analyte's chromatographic properties, enhance detection sensitivity, or enable the separation of chiral compounds. springernature.comspringernature.com
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent widely used for the separation of amino acid and peptide enantiomers by reversed-phase high-performance liquid chromatography (RP-HPLC). springernature.comsci-hub.boxresearchgate.netnih.gov The reagent reacts with the primary amine group of Glycyl-L-glutamic acid to form diastereomeric derivatives. springernature.com Because diastereomers have different physical properties, they can be separated on a standard achiral column. sci-hub.box The protocol typically involves dissolving the peptide hydrolysate in a bicarbonate buffer, adding a solution of Marfey's reagent in acetone, and incubating the mixture at an elevated temperature. sci-hub.box The resulting dinitrophenyl (DNP) derivatives are chromophoric, allowing for sensitive UV detection. springernature.com
Urea has been demonstrated as a simple, inexpensive, and effective pre-column derivatization reagent for the analysis of amino acids and short peptides by LC-MS. nih.govbohrium.comresearchgate.net The reaction involves incubating the analyte with a concentrated urea solution at an elevated temperature and slightly alkaline pH. nih.gov Urea reacts with the amino group to form a carbamoyl derivative. bohrium.comresearchgate.net This derivatization improves the retention of polar compounds like dipeptides on reversed-phase columns and can enhance the response in a UV detector. nih.govbohrium.com This method is advantageous due to its simplicity, low cost, and the stability and water solubility of the reagent. bohrium.com
Table 3: Comparison of Pre-column Derivatization Reagents
| Reagent | Primary Application | Detection Method | Advantages |
|---|---|---|---|
| Marfey's Reagent | Chiral separation of enantiomers | UV-Vis | Enables separation of stereoisomers; high sensitivity. springernature.comsci-hub.box |
| Urea | Improved chromatographic separation and retention | UV-Vis, MS | Simple, low cost, non-polluting, improves retention on RP columns. nih.govbohrium.com |
Post-column Derivatization Methods (e.g., Ninhydrin-based Detection)
Post-column derivatization (PCD) involves the chemical modification of analytes after they have been separated by chromatography but before they reach the detector. actascientific.com This technique is primarily used to convert non-detectable or poorly detectable analytes into derivatives that can be easily monitored, thereby enhancing sensitivity and selectivity. actascientific.comaurigaresearch.com
Ninhydrin-based detection is a classic and robust PCD method for the quantitative analysis of amino acids and peptides. springernature.comresearchgate.net After Glycyl-L-glutamic acid is separated, typically by ion-exchange chromatography, it is mixed with a ninhydrin reagent stream and passed through a heated reaction coil (125-135°C). aurigaresearch.comresearchgate.net Ninhydrin (2,2-dihydroxyindane-1,3-dione) is an oxidizing agent that reacts with the free primary amino group of the dipeptide in a two-step process. microbenotes.com This reaction causes oxidative deamination and decarboxylation, ultimately forming a deep purple-colored product known as Ruhemann's purple. microbenotes.comkagoshima-u.ac.jp
The intensity of the purple color, which is directly proportional to the amount of the analyte, is measured spectrophotometrically at a wavelength of 570 nm. aurigaresearch.com This method is highly reliable and can detect both primary and secondary amines, although the color yield can vary between different peptides. aurigaresearch.comresearchgate.net The reaction mechanism involves the condensation of a reduced ninhydrin molecule, the ammonia (B1221849) released from the amino acid, and a second ninhydrin molecule. microbenotes.com
Mass Spectrometric Approaches for Glycyl-L-Glutamic Acid Characterization
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique used in mass spectrometry where a sample in the gas phase is bombarded with a high-energy electron beam (typically 70 eV). creative-proteomics.comwikipedia.orgemory.edu This process imparts a significant amount of energy to the analyte molecule, causing it to eject an electron and form a radical cation (molecular ion). emory.edu Due to the high internal energy, the molecular ion often undergoes extensive and predictable fragmentation. creative-proteomics.comnih.gov
For a dipeptide like Glycyl-L-glutamic acid, EI-MS would produce a complex mass spectrum. While the molecular ion peak may be weak or absent, the rich fragmentation pattern provides valuable structural information. nih.gov Key fragmentation pathways for peptides in EI-MS include cleavage along the peptide backbone. nih.gov This results in characteristic ion series, including A, B, and C ions (if the charge is retained on the N-terminal fragment) and X, Y, and Z ions (if the charge is retained on the C-terminal fragment). Cleavage of the amide bond is a common fragmentation route.
Additionally, fragmentation of the glutamic acid side chain would be expected. Because EI requires volatile and thermally stable samples, dipeptides like Gly-Glu typically require derivatization (e.g., esterification of the carboxyl groups) to make them suitable for analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). nih.govyoutube.com While softer ionization methods like Electrospray Ionization (ESI) are more common for peptide analysis today, EI remains a powerful tool for structural elucidation of smaller, derivatized peptides due to its reproducible fragmentation patterns. nih.govyoutube.com
Table of Compounds
Tandem Mass Spectrometry (MS/MS) for Dipeptide Sequencing and Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of peptides, including the determination of their amino acid sequence. mdpi.com This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion (such as the protonated molecule [M+H]+), its fragmentation, and the analysis of the resulting product ions. mdpi.com For a dipeptide like Glycyl-L-glutamic acid, MS/MS provides unambiguous data to confirm its primary structure and distinguish it from its isomers.
The fragmentation of the precursor ion is commonly achieved through collision-induced dissociation (CID). In this process, the isolated ions are accelerated and collided with neutral gas molecules (such as nitrogen or argon), which imparts internal energy and induces fragmentation at specific chemical bonds. bu.edu In peptides, the most common fragmentation occurs at the amide bonds along the peptide backbone, producing a series of characteristic ions known as b- and y-ions. youtube.com The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. youtube.com By analyzing the mass-to-charge (m/z) ratios of these fragment ions, a "ladder" can be constructed that reveals the sequence of amino acid residues.
In the positive ion mode, Glycyl-L-glutamic acid (molecular weight: 204.18 g/mol ) forms a precursor ion [M+H]+ with an m/z of approximately 205.08. nih.gov The CID of this precursor ion generates a characteristic fragmentation pattern. The major product ions observed in the experimental MS/MS spectrum are used to confirm the sequence Gly-Glu. For instance, the detection of the y1 ion at m/z 148.06 confirms the presence of glutamic acid at the C-terminus. This ion corresponds to the protonated glutamic acid residue itself. Another significant fragment is the immonium ion of glutamic acid, which is observed at m/z 84.04.
The detailed fragmentation data obtained from the MS/MS analysis of protonated Glycyl-L-glutamic acid is presented below.
Table 1: Experimental MS/MS Fragmentation Data for Glycyl-L-Glutamic Acid ([M+H]⁺ Precursor)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Origin |
| 205.0819 | 148.0616 | y₁ ion (protonated glutamic acid) |
| 205.0819 | 130.0509 | y₁ - H₂O |
| 205.0819 | 84.0450 | Immonium ion of Glutamic acid (iE) |
| 205.0819 | 170.0463 | [M+H]⁺ - H₂O - NH₃ |
| 205.0819 | 102.0559 | Fragment from Glutamic acid side chain |
Data sourced from publicly available experimental mass spectrometry databases. nih.gov
Analysis in negative ion mode provides complementary information. The deprotonated molecule [M-H]⁻ of Glycyl-L-glutamic acid (precursor m/z ≈ 203.07) also produces a unique fragmentation pattern upon CID. nih.gov This analysis can be particularly useful for confirming the structure and providing additional evidence for the amino acid sequence.
Table 2: Experimental MS/MS Fragmentation Data for Glycyl-L-Glutamic Acid ([M-H]⁻ Precursor)
| Precursor Ion (m/z) | Fragment Ion (m/z) |
| 203.0673 | 128.0341 |
| 203.0673 | 102.0565 |
| 203.0673 | 74.0261 |
| 203.0673 | 42.0063 |
Data sourced from publicly available experimental mass spectrometry databases. nih.gov
The fragmentation pattern is crucial for distinguishing between structural isomers. For example, the MS/MS spectrum of Glycyl-L-glutamic acid is distinct from that of its isomer, L-glutamyl-glycine. In the latter, the y1 ion would correspond to glycine (m/z 76.04), and the b-ion series would be initiated by glutamic acid, leading to a completely different set of fragment ions. Therefore, tandem mass spectrometry serves as a definitive method for the sequential analysis and positive identification of Glycyl-L-glutamic acid.
Computational Modeling and Simulation Studies of Glycyl L Glutamic Acid
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org These simulations provide a detailed view of the conformational landscape of a peptide, revealing its flexibility, preferred shapes (conformations), and stability in various environments.
For Glycyl-L-glutamic acid, MD simulations are crucial for understanding its conformational variations within a biological context. dergipark.org.tr The glutamic acid residue, in particular, can adopt a vast number of possible conformations due to rotations around its seven single bonds. nih.gov MD simulations, often performed using software packages like GROMACS, can explore these possibilities. dergipark.org.tr In one study, the stability of the Glycyl-L-glutamic acid dipeptide was analyzed by placing it in a simulation box with a significant number of water molecules to mimic physiological conditions. dergipark.org.tr
Research has shown that the conformation of the glutamic acid portion within the Glycyl-L-glutamic acid dipeptide deviates significantly from the β-polymorph of L-Glutamic acid but is very close to the α-polymorph. nih.gov This specific conformational preference is critical as it may be relevant to the specific biological functions the dipeptide is involved in. nih.gov For instance, the structural changes in glutamate (B1630785) receptors in the brain are necessary to mediate synaptic transmissions. nih.gov The stability of the dipeptide is further influenced by its hydrophilic nature and the formation of abundant hydrogen bonds. nih.gov
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | The OPLS (Optimized Potentials for Liquid Simulations) all-atom variant has been used for glutamic acid simulations. | nih.gov |
| Software | The program used to run the simulation. | GROMACS is a commonly used package for studying the conformational variations of the Gly-Glu dipeptide. | dergipark.org.tr |
| Solvent Model | Representation of the solvent (usually water) in the simulation. | The dipeptide's stability can be assessed by confinement in a box of water molecules (e.g., 704 molecules). | dergipark.org.tr |
| Simulation Time | The duration of the simulated physical time. | Simulations can run for nanoseconds (ns) or even microseconds (µs) to observe significant conformational changes. | researchgate.net |
Molecular Docking Investigations of Glycyl-L-Glutamic Acid with Biological Targets (e.g., Caspase-3)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. researchgate.net
The interaction of Glycyl-L-glutamic acid with Caspase-3, a key enzyme in the apoptosis (programmed cell death) pathway, has been a subject of such investigations. dergipark.org.trnih.gov Caspases are cysteine proteases that play a crucial role in the apoptotic death of neurons in neurodegenerative conditions like Alzheimer's disease. dergipark.org.tr Since Glycyl-L-glutamic acid has been noted for its potential anti-apoptotic properties, understanding its interaction mechanism with Caspase-3 is of significant interest. dergipark.org.tr
| Component | Description | Example | Reference |
|---|---|---|---|
| Ligand | The small molecule being docked. | Glycyl-L-glutamic acid | dergipark.org.tr |
| Receptor | The biological macromolecule (protein). | Caspase-3 | dergipark.org.tr |
| Docking Software | Program used to perform the calculations. | Glide SP (Schrödinger Suite), Autodock, GOLD | dergipark.org.trnih.gov |
| Objective | The goal of the study. | To clarify the mechanism of activity and determine the binding linkages between the dipeptide and the enzyme. | dergipark.org.tr |
| Key Interactions | Types of bonds formed between ligand and receptor. | Hydrogen bonds with active site residues like Asparagine 273 (ASN 273) are often critical for binding to Caspase-3. | nih.govdntb.gov.ua |
Applications within Structure-Based Drug Design (SBDD) Frameworks
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize new therapeutic agents. The computational studies on Glycyl-L-glutamic acid provide a foundation for its use within SBDD frameworks.
The detailed understanding of its conformational preferences, stability, and binding interactions allows researchers to use Glycyl-L-glutamic acid as a scaffold or template for designing novel compounds. The inherent stability of the amide bond, confirmed by quantum calculations, makes this dipeptide fragment a reliable building block in fragment-based drug design. nih.gov
Derivatives of Glycyl-L-glutamic acid and related peptides have been synthesized and evaluated for various therapeutic purposes, particularly as neuroprotective agents. nih.govresearchgate.netresearchgate.net For example, analogues of the related tripeptide Glycyl-L-prolyl-L-glutamic acid (GPE) have been created by modifying the glutamic acid residue to better understand the structure-activity relationship (SAR) and improve pharmacological properties. nih.gov By systematically altering the structure of the parent compound and computationally predicting the effect on binding affinity and other properties, SBDD can guide the synthesis of more potent and selective drug candidates. mdpi.comnih.govresearchgate.net The ultimate goal is to enhance efficacy and optimize the pharmacokinetic profile of these potential new medicines.
Future Perspectives and Emerging Research Avenues for Glycyl L Glutamic Acid
Development of Next-Generation Glycyl-L-Glutamic Acid Analogs for Specific Biological Probes
The creation of sophisticated molecular tools is paramount to dissecting the precise functions of Glycyl-L-glutamic acid. The development of next-generation analogs as specific biological probes represents a key research avenue. These probes can be engineered to visualize and track the dipeptide within cellular and subcellular compartments, offering insights into its transport, metabolism, and interactions.
Fluorescent probes, for instance, offer a non-destructive and highly sensitive method for real-time imaging of biomolecules in living systems. By chemically modifying the Glycyl-L-glutamic acid structure with fluorophores, researchers can create analogs that retain biological activity while enabling direct visualization. The choice of fluorophore is critical, with desirable properties including high quantum yield, photostability, and minimal interference with the dipeptide's natural functions.
Table 1: Potential Fluorophores for Developing Glycyl-L-Glutamic Acid Probes
| Fluorophore Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Advantages |
|---|---|---|---|
| Coumarin | 350-450 | 430-500 | Small size, good cell permeability |
| Fluorescein | ~494 | ~518 | High quantum yield, widely used |
| Rhodamine | ~550 | ~570 | High photostability, suitable for long-term imaging |
Another promising approach involves the synthesis of isotopically labeled analogs of Glycyl-L-glutamic acid. These can be used in techniques such as mass spectrometry imaging to map the distribution of the dipeptide in tissues with high spatial resolution. Furthermore, the development of photo-crosslinkable analogs could enable the identification of binding partners and receptors, thereby illuminating the molecular pathways through which Glycyl-L-glutamic acid exerts its effects. The synthesis of analogs of the related tripeptide Gly-Pro-Glu has demonstrated the feasibility of modifying peptide structures to enhance properties like bioavailability, a strategy that could be adapted for Glycyl-L-glutamic acid research. researchgate.net
Integration of Advanced 'Omics' Technologies in Dipeptide Research Methodologies
The advent of 'omics' technologies has revolutionized biological research, allowing for a global and unbiased analysis of complex biological systems. nih.gov Integrating these powerful platforms into the study of Glycyl-L-glutamic acid will be instrumental in building a comprehensive understanding of its physiological roles. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to this dipeptide. frontlinegenomics.com
Genomics and Transcriptomics: These approaches can identify genes and transcripts whose expression levels are altered in response to Glycyl-L-glutamic acid. This could reveal genetic predispositions to altered dipeptide metabolism or signaling and uncover the downstream cellular processes regulated by this molecule. nih.gov
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that physically interact with Glycyl-L-glutamic acid or whose expression or post-translational modifications are influenced by it. nih.gov Mass spectrometry-based techniques are central to modern proteomics. frontlinegenomics.com
Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Metabolomics can be used to trace the metabolic fate of Glycyl-L-glutamic acid and to identify metabolic pathways that are impacted by its presence. nih.gov
Table 2: Overview of 'Omics' Technologies for Dipeptide Research
| 'Omics' Field | Key Technologies | Potential Applications in Glycyl-L-Glutamic Acid Research |
|---|---|---|
| Genomics | Next-Generation Sequencing (NGS) | Identifying genetic variations affecting dipeptide metabolism. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantifying changes in gene expression in response to the dipeptide. |
| Proteomics | Mass Spectrometry (MS) | Identifying protein interaction partners and downstream signaling effectors. |
The integration of data from these different 'omics' layers will be crucial for constructing a systems-level understanding of Glycyl-L-glutamic acid's function and for identifying potential biomarkers or therapeutic targets. nih.gov
Mechanistic Deconvolution of Underexplored Biological Roles and Signaling Pathways
While the individual roles of glycine (B1666218) and L-glutamic acid are well-documented, the specific biological functions and signaling pathways of the dipeptide Glycyl-L-glutamic acid remain largely underexplored. Future research will need to focus on the deconvolution of these mechanisms. Given that glutamate (B1630785) is a major excitatory neurotransmitter, it is plausible that Glycyl-L-glutamic acid could modulate neuronal activity. nih.gov
Investigations into its interaction with known glutamate receptors, both ionotropic (iGluRs) and metabotropic (mGluRs), are warranted. nih.gov It is possible that the dipeptide acts as a partial agonist or antagonist at these receptors, or that it has its own specific receptor that is yet to be identified. The signaling pathways downstream of glutamate receptors are complex and involve second messengers like calcium and cyclic AMP. nih.govnih.gov Elucidating whether Glycyl-L-glutamic acid can trigger these cascades is a key area for future inquiry.
Furthermore, the potential role of this dipeptide in metabolic regulation deserves attention. Glutamate and glutamine are central to cellular energy metabolism and nitrogen balance. nih.gov Glycyl-L-glutamic acid could influence these processes by acting as a source of these amino acids or by directly modulating the activity of metabolic enzymes.
Advancements in High-Throughput Screening Platforms for Identifying Glycyl-L-Glutamic Acid Modulators
The discovery of small molecules that can modulate the activity, transport, or metabolism of Glycyl-L-glutamic acid holds significant therapeutic promise. High-throughput screening (HTS) platforms are essential for efficiently screening large libraries of chemical compounds to identify such modulators. msu.edu The development of robust and sensitive assays amenable to HTS is a critical first step.
These assays could be designed to measure various parameters, such as the binding of Glycyl-L-glutamic acid to a target protein, the enzymatic cleavage of the dipeptide, or its transport across cell membranes. For example, a fluorescence-based assay could be developed to detect changes in the intracellular concentration of a fluorescently labeled Glycyl-L-glutamic acid analog in the presence of test compounds. g1dfoundation.org
Once a primary HTS campaign has identified initial "hits," these compounds would undergo further characterization to confirm their activity and determine their mechanism of action. nih.gov This could involve secondary assays, such as electrophysiological recordings to assess the impact on neuronal activity or metabolic profiling to measure changes in cellular metabolism. researchgate.net The identification of potent and selective modulators of Glycyl-L-glutamic acid could pave the way for novel therapeutic strategies for a range of disorders.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Glycyl-L-glutamic acid |
| Glycine |
| L-glutamic acid |
| Gly-Pro-Glu |
| Glutamine |
| Calcium |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing glycyl-L-glutamic acid in crystallization studies?
- Methodology : Use the calcium chloride-sodium oxalate reaction method to induce calcium oxalate (CaOx) crystallization in aqueous or artificial urine media. Characterize crystals via X-ray diffraction (XRD) for structural analysis, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and scanning electron microscopy (SEM) for morphology. Zeta potential analysis can assess surface charge modifications caused by glycyl-L-glutamic acid adsorption .
Q. How does glycyl-L-glutamic acid influence microbial metabolic activity in soil ecosystems?
- Methodology : Utilize Biolog EcoPlates™ to measure substrate utilization patterns. Glycyl-L-glutamic acid acts as a carbon/nitrogen source, with its utilization quantified via average well color development (AWCD) over time. Correlate its metabolic effects with microbial community structure using principal component analysis (PCA) or cluster analysis, as demonstrated in studies on soil functional diversity .
Q. What role does glycyl-L-glutamic acid play in modulating enzyme activity in neurobiological studies?
- Methodology : Investigate its neuroprotective effects by measuring acetylcholinesterase (AChE) activity in neuronal cultures. Use competitive inhibition assays and Western blotting to assess its indirect regulation of enzyme synthesis, noting its potential to prevent neuronal degeneration without directly altering AChE production .
Advanced Research Questions
Q. How do contradictory findings on glycyl-L-glutamic acid’s microbial utilization (e.g., high vs. low substrate preference) arise across environmental studies?
- Analysis : Discrepancies may stem from environmental variables (e.g., soil pH, contaminant levels) or microbial community composition. For instance, in tannery-contaminated soils, glycyl-L-glutamic acid utilization was minimal (0.36%) compared to α-ketobutyric acid (21.77%), whereas in agricultural soils, it exhibited significant total effects (0.371–0.379) on carbon cycling. Cross-study comparisons should normalize for inoculum density, incubation time, and abiotic stressors .
Q. What kinetic models describe the polymorphic transformation of glycyl-L-glutamic acid derivatives under varying solvent conditions?
- Methodology : Apply population balance equations (PBEs) to model solvent-mediated transformations (e.g., metastable α-form to stable β-form). Parameterize dissolution, nucleation, and growth rates using in situ Raman spectroscopy and focused beam reflectance measurement (FBRM). Temperature-dependent growth rate constants, validated via batch experiments, reveal β-form growth as the rate-limiting step .
Q. How do genetic adaptations in microbial populations enhance glycyl-L-glutamic acid metabolism under selective pressure?
- Methodology : Conduct whole-genome sequencing of evolved Pseudomonas aeruginosa strains exposed to glycyl-L-glutamic acid. Identify mutations in operons regulating dipeptide transport (e.g., ddpA3) and transcriptional repression (e.g., psdR). Validate via knockout experiments and growth assays to confirm enhanced uptake and catabolism .
Q. Why does glycyl-L-glutamic acid exhibit divergent effects on calcium oxalate crystal morphology in aqueous vs. artificial urine media?
- Analysis : In aqueous solutions, glycyl-L-glutamic acid promotes CaOx monohydrate aggregation, while in artificial urine (mimicking ionic complexity), it stabilizes dihydrate forms. Differences arise from competitive adsorption of urinary inhibitors (e.g., citrate) and pH-dependent charge modulation. Use zeta potential measurements and molecular dynamics simulations to elucidate surface interaction mechanisms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
